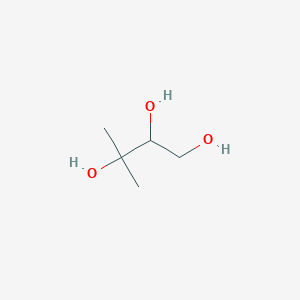

3-Methylbutane-1,2,3-triol

Description

3-Methylbutane-1,2,3-triol (3-M-BTO) is a branched triol with three hydroxyl groups positioned on adjacent carbons of a five-carbon chain. It is synthesized via enzymatic pathways in microbial systems, such as Escherichia coli, where carboxylic acid reductase (CAR) and phosphite dehydrogenase (PDDH) catalyze the reduction of α,β-dihydroxyisovalerate (α,β-DHIV) to generate 2,3-dihydroxy-isovaleraldehyde (2,3-diOH-IVA), which is further converted to 3-M-BTO . This compound serves as a key intermediate in the production of isopentyldiol (IPDO), a valuable industrial solvent, through glycerol dehydratase (GDHt)-mediated reactions .

Properties

CAS No. |

62875-08-5 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

3-methylbutane-1,2,3-triol |

InChI |

InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3 |

InChI Key |

QFZITDCVRJQLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-M-BTO’s properties and applications, it is essential to compare it with structurally analogous triols and related polyols. Below is a detailed analysis:

Structural Analogues

Butane-1,2,3-triol

- Structure : A four-carbon triol with hydroxyl groups on carbons 1, 2, and 3.

- Key Differences : Lacks the methyl branch present in 3-M-BTO, resulting in distinct solubility and reactivity.

- Physical Properties : CAS 5402-29-9; 90% purity available commercially .

- Applications : Primarily used in organic synthesis and as a humectant.

1,2,3-Propanetriol (Glycerol)

- Structure : Three hydroxyl groups on a three-carbon chain.

- Key Differences : Shorter carbon backbone and absence of branching compared to 3-M-BTO.

- Reactivity : Higher hydrophilicity due to linear structure, making it a preferred solvent in pharmaceuticals.

3-Methylbutane-1,3-diol

- Structure : A diol with hydroxyl groups on carbons 1 and 3 of a branched five-carbon chain.

- Key Differences : Fewer hydroxyl groups than 3-M-BTO, leading to lower polarity. Ultrasonic studies show weaker hydrogen-bonding interactions with water compared to triols .

Physicochemical Properties

Stability and Degradation

- 3-M-BTO : Susceptible to enzymatic dehydration (e.g., GDHt) to form 3-OH-3-M-BA .

- Butane-1,2,3-triol : Degrades under acidic conditions to form aldehydes, such as 2,3-dihydroxypropanal .

- Glycerol : Thermally stable but undergoes dehydration to acrolein at high temperatures.

Industrial and Environmental Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.